benzyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate
CAS No.:
Cat. No.: VC9810627
Molecular Formula: C24H17BrO5
Molecular Weight: 465.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17BrO5 |
|---|---|
| Molecular Weight | 465.3 g/mol |
| IUPAC Name | benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate |
| Standard InChI | InChI=1S/C24H17BrO5/c25-18-8-6-17(7-9-18)21-14-29-22-12-19(10-11-20(22)24(21)27)28-15-23(26)30-13-16-4-2-1-3-5-16/h1-12,14H,13,15H2 |
| Standard InChI Key | POXHVAKVMLDWLL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate, reflects its complex architecture:
-
A chromen-4-one core (4H-chromen-4-one) substituted at the 3-position with a 4-bromophenyl group.
-
A 7-oxyacetate side chain esterified with a benzyl group.
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.3 g/mol |
| SMILES | C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
| InChIKey | POXHVAKVMLDWLL-UHFFFAOYSA-N |
| PubChem CID | 1978653 |
The bromine atom at the 4-position of the phenyl ring enhances electronegativity and may influence binding interactions in biological systems. The ester group contributes to solubility in organic solvents, while the chromone core enables π-π stacking and hydrogen bonding .
Synthesis and Characterization
Proposed Synthesis Routes
While no documented synthesis of benzyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate exists, analogous chromenes suggest feasible pathways:
Route 1: Pechmann Condensation
-
Substrate: Resorcinol and a β-keto ester (e.g., ethyl acetoacetate).
-
Conditions: Acid catalysis (e.g., ) to form the chromen-4-one core .
-
Bromination: Electrophilic substitution using or N-bromosuccinimide to introduce the 4-bromophenyl group.
-
Esterification: Reaction with benzyl bromoacetate under basic conditions (e.g., ) to install the acetoxy side chain .
Route 2: Microwave-Assisted Multicomponent Reaction
-
Components: Chromene-3-carbaldehyde, 4-bromoaniline, propiolic acid, and benzyl isocyanide .
-
Conditions: Microwave irradiation at 25°C for 15 minutes, followed by purification via column chromatography .
Analytical Characterization
Hypothetical characterization data, based on similar chromenes :
-
-NMR (DMSO-d6):
-
δ 6.27 (s, 1H, chromene C3-H),
-
δ 7.49–7.58 (m, 9H, aromatic protons),
-
δ 5.20 (s, 2H, benzyl CH2).
-
-
HPLC: Retention time ~12.3 min (C18 column, acetonitrile/water gradient).
-
Mass Spec: [M+H]+ at m/z 466.1.
Applications and Future Directions
Drug Development
-
Lead Optimization: Modifying the benzyl group or bromophenyl substituent to enhance bioavailability.
-
Targeted Therapies: Conjugation with nanoparticles for selective cancer cell delivery.
Industrial Applications
-
Photodynamic Therapy: Chromenes as photosensitizers due to extended conjugation.
Research Priorities
-
Synthesis and Validation: Confirming proposed routes and optimizing yields.
-
In Vitro Screening: Testing against NCI-60 cancer cell lines and microbial panels.
-
ADMET Profiling: Assessing pharmacokinetics and toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume